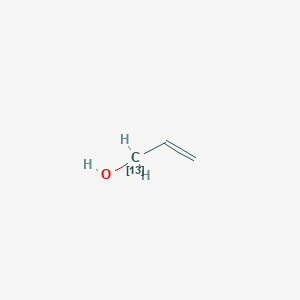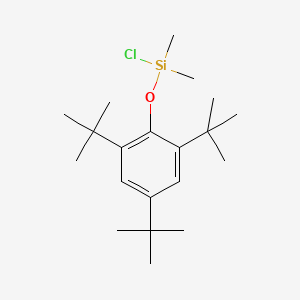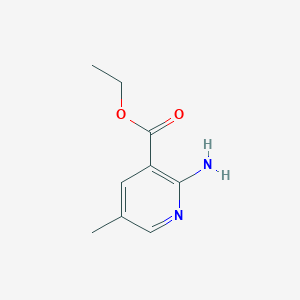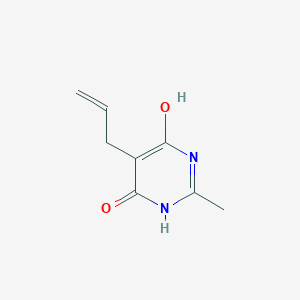
Allyl alcohol-1-13C
Vue d'ensemble
Description
Allyl alcohol-1-13C is a stable isotope-labeled compound with the chemical formula H2C=CH13CH2OH . It is a colorless liquid with a mustard-like odor. The molecular weight is approximately 59.07 g/mol . This compound is used as a synthetic intermediate in various chemical processes .
Synthesis Analysis
Allyl alcohol-1-13C can be synthesized through various methods, including nickel-catalyzed direct coupling of alkynes and methanol. This approach provides direct access to valuable allylic alcohols with good yields and excellent chemo- and regioselectivity .Molecular Structure Analysis
The molecular structure of allyl alcohol-1-13C is similar to regular allyl alcohol, with the carbon atom at the double bond labeled with the stable isotope carbon-13. The 13C atom replaces one of the natural carbon atoms in the molecule .Chemical Reactions Analysis
Mechanism of Action
Physical and Chemical Properties Analysis
Applications De Recherche Scientifique
MRI Contrast Agents : Allyl alcohol-1-13C derivatives, like allyl pyruvate, have been studied for their potential as molecular contrast agents in MRI. Their hyperpolarization using parahydrogen-induced polarization shows promise for visualizing diseases, including cancer, in MRI scans (Salnikov et al., 2019).
Polymerization Processes : Allyl alcohol-based monomers, including those derived from Allyl alcohol-1-13C, have been utilized in the copolymerization processes to produce polymers with specific properties. The efficiency and position of these allyl alcohol-based units within the polymer chains have been extensively studied (Hagihara et al., 2004).
Adsorption Studies : Research on the adsorption of alcohols, including allyl alcohols on charcoals, has provided insights into their adsorption mechanisms. These studies are significant for understanding the interaction of such compounds with various materials (Du et al., 1989).
Toxin Removal : Allyl alcohol-1-13C has been used in studies focused on the removal and safe reuse of toxic substances. For instance, a metal-organic framework demonstrated remarkable ability in removing and converting toxic allyl alcohol (Gong et al., 2016).
Chemical Synthesis : The synthesis of various labeled compounds, including Allyl alcohol-1-13C, has been a subject of research, contributing to our understanding of chemical reactions and the development of new synthetic methodologies (Chukanov et al., 2018).
Medicinal Applications : There have been studies on the use of allyl compounds, including Allyl alcohol-1-13C, in medical applications such as selectively targeting HIV-infected cells (Shoji et al., 1993).
Biochemistry and Microbiology : Allyl alcohol-1-13C has been explored as a nutrient source for microorganisms, indicating its potential role in biological processes and environmental remediation (Jensen, 1959).
Catalysis Research : It has been involved in studies focusing on catalysis, particularly in transition metal-catalyzed reactions of allylic substrates, crucial for developing new synthetic routes in organic chemistry (Butt & Zhang, 2015).
Orientations Futures
Research on allyl alcohol-1-13C could focus on its applications in synthetic chemistry, isotopic labeling studies, and its potential use as a tracer in metabolic studies. Investigating its reactivity in various reactions and exploring novel catalytic processes for its activation would be valuable areas of study .
Propriétés
IUPAC Name |
(113C)prop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O/c1-2-3-4/h2,4H,1,3H2/i3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXROGKLTLUQVRX-LBPDFUHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[13CH2]O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481897 | |
| Record name | Allyl alcohol-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
59.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl alcohol-1-13C | |
CAS RN |
102781-45-3 | |
| Record name | Allyl alcohol-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 102781-45-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















